3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid is a complex organic compound with the molecular formula C11H16N2O3S2 and a molecular weight of 288.38634 . This compound contains various functional groups, including an imino group, a methylphenylamino group, a thioether linkage, and a propanesulphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of methylphenylamine with formaldehyde to form an imino intermediate. This intermediate is then reacted with a thiol compound, such as 3-mercaptopropanesulphonic acid, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid involves its interaction with specific molecular targets. The imino and thioether groups can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((Imino(phenylamino)methyl)thio)propanesulphonic acid
- 3-((Imino(methylamino)methyl)thio)propanesulphonic acid
- 3-((Imino(ethylphenylamino)methyl)thio)propanesulphonic acid
Uniqueness
3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid is unique due to the presence of the methylphenylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
93841-11-3 |
---|---|
Molekularformel |
C11H16N2O3S2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-[N'-(2-methylphenyl)carbamimidoyl]sulfanylpropane-1-sulfonic acid |
InChI |
InChI=1S/C11H16N2O3S2/c1-9-5-2-3-6-10(9)13-11(12)17-7-4-8-18(14,15)16/h2-3,5-6H,4,7-8H2,1H3,(H2,12,13)(H,14,15,16) |
InChI-Schlüssel |
IPBDARPBQYGOBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=C(N)SCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.